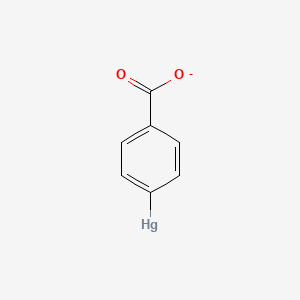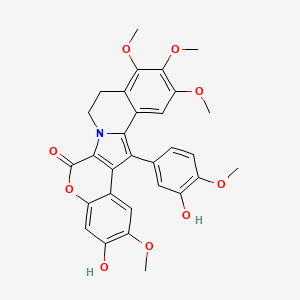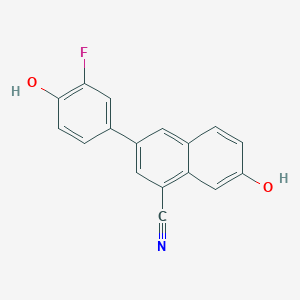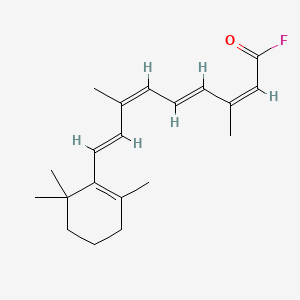
Volkensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Volkensin is a natural product found in Melia volkensii with data available.
Aplicaciones Científicas De Investigación
Characterization and Molecular Modeling
Volkensin, a type 2 ribosome-inactivating protein from Adenia volkensii, has been characterized at the protein and nucleotide levels. This characterization included direct amino acid sequencing and gene cloning. The gene sequence analysis revealed a 1569-bp ORF encoding 523 amino acids without introns, suggesting several isoforms for the this compound A-chain. A molecular model of this compound was obtained based on the crystallographic coordinates of ricin, indicating conserved amino acid residues in the active site common to all known ribosome-inactivating proteins (Chambery et al., 2004).
Structural Analysis and Surface Analysis
A structural analysis of this compound was conducted to understand its function as a potent toxin. The study involved computational model building, examining this compound's electrostatic potential charge distribution, hydrophobic profile, and surface topology. Limited proteolysis was applied to probe this compound's surface topology, providing insights into its conformational features (Severino et al., 2009).
Neuronal Impact and Glial Reaction Study
This compound's impact on central neurons was studied by injecting it into the cerebellar cortex of rats. This research focused on the reaction of astrocytes and microglia in brain regions following this compound-induced neuronal death. The study observed neurodegenerative features, astrocytic activation, microglia activation, phagocytic features, and major histocompatibility complex antigen inductions, providing insights into neurodegenerative phenomena (Cevolani et al., 2001).
Interaction with Cells
The interaction of this compound with HeLa cells was studied, focusing on binding, endocytosis, intracellular routing, degradation, and exocytosis. This research compared this compound's interaction with cells to other ribosome-inactivating proteins, revealing insights into its rapid localization in the Golgi apparatus and its high cytotoxicity despite low cellular binding and uptake (Battelli et al., 2004).
Cloning and Expression Studies
The cloning, expression, and renaturation of the recombinant this compound B chain were reported, focusing on the co-association procedure for in vitro heterodimeric this compound reconstitution. This study explored the carbohydrate-binding properties of native this compound, correlating toxin-specific properties to lectin sugar-binding preferences (Chambery et al., 2007).
Propiedades
Número CAS |
91933-11-8 |
|---|---|
Fórmula molecular |
C33H44O9 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1 |
Clave InChI |
KQNNSYZQMSOOQH-GLDAUDTLSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]4C[C@@H](O[C@H]5C[C@H](C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Sinónimos |
ibosome-inactivating protein type 2, Adenia volkensii RIP protein, A volkensii Harms volkensin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-propyl-N-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]propan-1-amine](/img/structure/B1239766.png)

![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)

![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)

![1-phenyl-2-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]benzimidazol-1-yl]ethanone](/img/structure/B1239776.png)




